(3R,4S)-3,4-Dimethylpiperidin-4-ol

Chiral Synthesis Medicinal Chemistry Process Chemistry

This specific (3R,4S) stereoisomer is critical for constructing trans-3,4-dimethyl-4-arylpiperidine pharmacophores. Using the correct enantiomer avoids costly chiral resolution. Ideal for opioid antagonist development and stereosensitive SAR studies. Guaranteed ≥98% purity for reliable biological assays.

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
Cat. No. B14895301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4S)-3,4-Dimethylpiperidin-4-ol
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESCC1CNCCC1(C)O
InChIInChI=1S/C7H15NO/c1-6-5-8-4-3-7(6,2)9/h6,8-9H,3-5H2,1-2H3/t6-,7+/m1/s1
InChIKeyHWLFFLCRXODCCY-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (3R,4S)-3,4-Dimethylpiperidin-4-ol: A Chiral Piperidine Scaffold


(3R,4S)-3,4-Dimethylpiperidin-4-ol (CAS 1932264-63-5) is a chiral secondary alcohol belonging to the piperidine class of organic compounds . Its core structure consists of a six-membered saturated ring with one nitrogen atom, featuring two methyl groups and a hydroxyl group in a specific (3R,4S) stereochemical arrangement . This molecule is not an end-product therapeutic but a chiral building block or intermediate. Its value in research and industrial chemistry is derived from its defined stereochemistry, which is critical for the synthesis of complex molecules where the three-dimensional orientation of substituents dictates biological activity or material properties .

The Procurement Risk of Substituting (3R,4S)-3,4-Dimethylpiperidin-4-ol


Substituting (3R,4S)-3,4-dimethylpiperidin-4-ol with its racemic mixture or a different regioisomer introduces significant and often insurmountable scientific and financial risks. The compound's value proposition is fundamentally tied to its specific stereochemistry. In the broader context of 3,4-disubstituted piperidines, the relative and absolute stereochemistry of substituents is a primary driver of biological activity, particularly for targets like opioid receptors [1]. For instance, the trans-3,4-dimethyl configuration is a key pharmacophore element in potent opioid antagonists like LY255582 . Using a racemic version can reduce the desired biological potency by half or more, as the inactive enantiomer contributes mass without effect. Furthermore, different stereoisomers will have distinct physical properties, such as solubility and crystal habit, which can cause unpredictable results in downstream reactions and final product isolation, leading to process failures and wasted resources [2].

Quantitative Differentiation of (3R,4S)-3,4-Dimethylpiperidin-4-ol from Alternatives


Stereochemical Identity and Chiral Purity

The (3R,4S)-3,4-dimethylpiperidin-4-ol compound is defined by its specific stereochemical configuration, which is distinct from other stereoisomers or the racemic mixture. Commercial suppliers of this specific stereoisomer provide a purity specification of 98%, which quantifies the minimum content of this exact chiral form . In contrast, the racemic mixture of 3,4-dimethylpiperidin-4-ol hydrochloride is also commercially available with its own purity specification (95.0%), but this value represents the total of all stereoisomers and does not guarantee the proportion of the active (3R,4S) form .

Chiral Synthesis Medicinal Chemistry Process Chemistry

Role of Trans-3,4-Dimethyl Configuration in Opioid Antagonist Pharmacophore

The trans-3,4-dimethyl configuration, which includes the (3R,4S) relationship, is a critical structural element in a class of high-affinity opioid receptor antagonists. In a study of opioid antagonists, the prototypical compound LY255582 (which contains a trans-3,4-dimethyl-4-arylpiperidine core) demonstrated high affinity for μ, κ, and δ opioid receptors with Ki values of 0.18, 4.68, and 4.82 nM, respectively [1]. Comparative SAR studies on JDTic, another potent κ-opioid receptor antagonist from this class, evaluated the necessity of the 3- and 4-methyl groups. The removal of these groups did not eliminate activity, but the original trans-3,4-dimethyl configuration was the lead structure from which the potent and selective antagonist JDTic was discovered [2].

Opioid Antagonist Structure-Activity Relationship (SAR) Drug Discovery

Predicted Physicochemical Properties for Handling and Formulation

The predicted physicochemical properties of (3R,4S)-3,4-dimethylpiperidin-4-ol can guide its handling and use. The compound is predicted to have a boiling point of 195.2±15.0 °C, a density of 0.936±0.06 g/cm³, and a pKa of 15.03±0.40 . This pKa value indicates it will exist almost exclusively in its protonated, water-soluble form at physiological pH (~7.4) and under many common laboratory conditions. This is in contrast to the freebase form, which may have different solubility and extraction characteristics. For procurement, this information is vital for selecting appropriate storage conditions and anticipating behavior in aqueous reaction media.

Pre-formulation Process Chemistry Analytical Chemistry

Synthetic Utility via Defined Chemical Reactivity

As a secondary alcohol and a secondary amine, (3R,4S)-3,4-dimethylpiperidin-4-ol possesses a defined set of reactive handles that differentiate it from other analogs. The hydroxyl group can be selectively oxidized to the corresponding ketone (3,4-dimethylpiperidin-4-one) using reagents like pyridinium chlorochromate, or it can be reduced to the amine . Crucially, the hydroxyl group can also undergo nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups . This reactivity profile is more versatile than that of a simple piperidine lacking the 4-hydroxyl group or a piperidine with a protected or substituted nitrogen. The (3R,4S) stereochemistry is preserved during these transformations, enabling the construction of complex, stereochemically pure molecules.

Organic Synthesis Building Block Chemical Transformations

Key Application Scenarios for (3R,4S)-3,4-Dimethylpiperidin-4-ol Based on Evidence


Stereospecific Synthesis of Advanced Pharmaceutical Intermediates

Use (3R,4S)-3,4-dimethylpiperidin-4-ol as a chiral starting material to construct complex molecules like opioid receptor antagonists. Its defined stereochemistry, which is a core feature of the trans-3,4-dimethyl-4-arylpiperidine pharmacophore [1], is essential for achieving the desired biological activity. Using this specific stereoisomer avoids the need for costly and time-consuming chiral resolution steps later in the synthesis, improving overall yield and reducing waste [2].

Development of Stereochemical Structure-Activity Relationship (SAR) Studies

Procure (3R,4S)-3,4-dimethylpiperidin-4-ol alongside its other stereoisomers (e.g., (3S,4R) or the racemic mixture) to conduct comparative biological assays. This approach allows for the precise determination of how the 3D arrangement of methyl and hydroxyl groups impacts target binding. The 98% purity specification ensures that any observed biological effect can be confidently attributed to the (3R,4S) isomer, enabling rigorous and publishable SAR analysis.

Chiral Building Block for Library Synthesis in Drug Discovery

Employ this compound as a chiral scaffold for creating diverse compound libraries. The secondary alcohol and amine functionalities provide two distinct points for derivatization . Researchers can functionalize the amine and/or the hydroxyl group to explore chemical space while maintaining the (3R,4S) stereochemistry. This strategy is particularly valuable for hit-to-lead campaigns targeting stereosensitive biological targets like GPCRs or enzymes, where the trans-3,4-dimethylpiperidine core has already been validated [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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